molecular formula C8H11Cl3N2O B1396286 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-04-7

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1396286
CAS No.: 1338495-04-7
M. Wt: 257.5 g/mol
InChI Key: JBFACOWCLFHDTF-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C8H11Cl3N2O It is characterized by the presence of a trichloromethyl group attached to an ethanol moiety, which is further connected to a pyrazole ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of trichloroacetaldehyde with 1-ethyl-5-methyl-1H-pyrazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol (commonly referred to as Trichloroethylpyrazole) is a chemical compound with significant biological activity. Its unique structure, featuring a trichloromethyl group and a substituted pyrazole ring, allows it to interact with various biological systems. This article explores its synthesis, biological mechanisms, and potential applications in pharmacology and toxicology.

The molecular formula of this compound is C8H11Cl3N2O. It is characterized by:

  • Molecular Weight : 239.53 g/mol
  • IUPAC Name : 2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol

The compound is synthesized through the reaction of trichloroacetyl chloride with 1-ethyl-5-methylpyrazole under basic conditions, typically using potassium carbonate in an organic solvent like diethyl ether .

The biological activity of Trichloroethylpyrazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The trichloromethyl group is highly reactive and can modify proteins, nucleic acids, and lipids, impacting various biochemical pathways. This reactivity suggests potential applications in drug development as a precursor for designing new therapeutic agents .

Antimicrobial Properties

Research indicates that Trichloroethylpyrazole exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Emerging studies have explored the anticancer properties of Trichloroethylpyrazole. In vitro assays revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been shown to inhibit tumor growth in animal models, highlighting its potential as an anticancer therapeutic .

Neurotoxic Effects

Despite its promising biological activities, there are concerns regarding the neurotoxic effects of Trichloroethylpyrazole. Studies have indicated that exposure can lead to neurodegeneration in animal models, raising questions about its safety profile for therapeutic use. The neurotoxic effects may be linked to oxidative stress and inflammation induced by the compound .

Case Studies

StudyFindingsReference
Antimicrobial Activity Effective against multiple bacterial strains; mechanism involves membrane disruption
Anticancer Effects Induces apoptosis in cancer cells; inhibits tumor growth in vivo
Neurotoxicity Assessment Causes neurodegeneration; associated with oxidative stress

Properties

IUPAC Name

2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFACOWCLFHDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C(Cl)(Cl)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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